(R)-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione (R)-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13782865
InChI: InChI=1S/C12H12N2O2/c15-11-6-5-10-12(16)13-9-4-2-1-3-8(9)7-14(10)11/h1-4,10H,5-7H2,(H,13,16)/t10-/m1/s1
SMILES: C1CC(=O)N2C1C(=O)NC3=CC=CC=C3C2
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol

(R)-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione

CAS No.:

Cat. No.: VC13782865

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

(R)-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione -

Specification

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
IUPAC Name (6aR)-6a,7,8,11-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,9-dione
Standard InChI InChI=1S/C12H12N2O2/c15-11-6-5-10-12(16)13-9-4-2-1-3-8(9)7-14(10)11/h1-4,10H,5-7H2,(H,13,16)/t10-/m1/s1
Standard InChI Key QIXZDVWCHNNMDZ-SNVBAGLBSA-N
Isomeric SMILES C1CC(=O)N2[C@H]1C(=O)NC3=CC=CC=C3C2
SMILES C1CC(=O)N2C1C(=O)NC3=CC=CC=C3C2
Canonical SMILES C1CC(=O)N2C1C(=O)NC3=CC=CC=C3C2

Introduction

Chemical and Structural Properties

(R)-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a] diazepine-3,11(2H)-dione is defined by a polycyclic framework integrating a benzodiazepine moiety fused to a pyrrolidine ring. The stereochemistry at the 11a position distinguishes the R-enantiomer from its S-counterpart. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₂H₁₂N₂O₂
Molecular Weight216.24 g/mol
IUPAC Name(6aR)-6a,7,8,11-tetrahydro-5H-pyrrolo[2,1-c] benzodiazepine-6,9-dione
SMILESC1CC(=O)N2[C@H]1C(=O)NC3=CC=CC=C3C2
InChIKeyQIXZDVWCHNNMDZ-SNVBAGLBSA-N

Synthesis and Enantioselective Preparation

A hypothetical pathway might involve:

  • Formation of the Pyrrolidine Ring: Cyclization of a γ-aminobutyric acid derivative.

  • Benzodiazepine Construction: Condensation with an o-aminobenzaldehyde derivative.

  • Oxidation: Introduction of ketone groups at positions 3 and 11.

  • Chiral Resolution: Separation of R- and S-enantiomers via chiral HPLC.

Optimizing yield and enantiomeric excess (ee) remains a challenge, necessitating further methodological development.

Research Gaps and Future Directions

Current knowledge gaps include:

  • Synthetic Methodology: Lack of detailed protocols for enantioselective synthesis.

  • Biological Profiling: Absence of in vitro or in vivo activity data.

  • Structural Characterization: Unresolved crystal structure and electronic properties.

Priorities for future research include:

  • Structure-Activity Relationship (SAR) Studies: Modifying substituents to enhance potency or selectivity.

  • Target Identification: Screening against cancer cell lines or neurological receptors.

  • Formulation Development: Improving solubility and bioavailability through prodrug strategies.

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